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molecular formula C11H20N2O3 B8568037 Acrylamide DMAEMA CAS No. 25568-39-2

Acrylamide DMAEMA

Cat. No. B8568037
M. Wt: 228.29 g/mol
InChI Key: JADMAVSCPFDMLP-UHFFFAOYSA-N
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Patent
US04224150

Procedure details

To a solution of 41.9 grams of glacial acetic acid in 350 grams of tap water is added 109.6 grams of dimethylaminoethyl methacrylate (DMAEMA), followed by 148.7 grams of acrylamide (AM). The monomer solution pH is 7.0. It is added slowly to a rapidly stirred solution of 30 grams of sorbitan monooleate (SMO) in 320 grams of Shellflex 131. The resulting emulsion is sparged with nitrogen, warmed to 50° C. and treated with a solution 0.10 grams of bis azoisobutyronitrile (DuPont VAZO) in 2 milliliters of benzene. The polymerization began after a 30 minute induction period. Samples are withdrawn every hour and the residual monomer content determined by gas-liquid chromatography. After 5 hours the DMAEMA had completely disappeared and 20% of the acrylamide was recovered by GLC. This indicates that ≈60% of the DMAEMA has been quaternized by the acrylamide. A small portion of the monomer solution was stored at 25° C. for 24 hours. The NMR spectrum showed that 50% of the DMAEMA had been quaternized.
Quantity
41.9 g
Type
reactant
Reaction Step One
Quantity
109.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
148.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[C:5]([O:10][CH2:11][CH2:12][N:13]([CH3:15])[CH3:14])(=[O:9])[C:6]([CH3:8])=[CH2:7].[C:16]([NH2:20])(=[O:19])[CH:17]=[CH2:18].CCCCCCCC/C=C\CCCCCCCC(OCC(O)[C@H]1OC[C@H](O)[C@H]1O)=O>O>[C:16]([NH2:20])(=[O:19])[CH:17]=[CH2:18].[CH3:8][C:6]([C:5]([O:10][CH2:11][CH2:12][N:13]([CH3:15])[CH3:14])=[O:9])=[CH2:7] |f:5.6|

Inputs

Step One
Name
Quantity
41.9 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
109.6 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCN(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
148.7 g
Type
reactant
Smiles
C(C=C)(=O)N
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
30 g
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting emulsion is sparged with nitrogen
ADDITION
Type
ADDITION
Details
treated with a solution 0.10 grams of bis azoisobutyronitrile (DuPont VAZO) in 2 milliliters of benzene
CUSTOM
Type
CUSTOM
Details
Samples are withdrawn every hour
WAIT
Type
WAIT
Details
After 5 hours the DMAEMA had completely disappeared
Duration
5 h
CUSTOM
Type
CUSTOM
Details
20% of the acrylamide was recovered by GLC
WAIT
Type
WAIT
Details
A small portion of the monomer solution was stored at 25° C. for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C=C)(=O)N.CC(=C)C(=O)OCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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